(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one
Description
This compound is a synthetic pregnane derivative characterized by a 3β-hydroxy group, a 6α-methyl substituent, and a 17-acetyloxy moiety. Its structure differs from medroxyprogesterone acetate (MPA), a well-known synthetic progestin, by the substitution of the 3-keto group with a 3β-hydroxy group . The 6α-methyl group enhances metabolic stability and receptor binding affinity, while the 17-acetyloxy group prolongs its half-life .
Properties
IUPAC Name |
[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,17-20,27H,6-12H2,1-5H3/t14-,17-,18+,19-,20-,22+,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVZWAWQENIRKD-CKRBXLRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-16-9 | |
| Record name | 3-Hydroxy-6-alpha-methyl-17-acetoxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(ACETYLOXY)-3-HYDROXY-6-METHYL-PREGN-4-EN-20-ONE, (3.BETA.,6.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK5J1R2YDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one typically involves multiple steps starting from a suitable steroidal precursor. The key steps may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Acetylation of hydroxyl groups to form acetyloxy derivatives.
Methylation: Introduction of methyl groups at specific positions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of steroidal compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking down of acetyloxy groups to form hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Hydrolysis: Acidic or basic conditions (HCl, NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Hormonal Studies
This compound is primarily studied for its hormonal properties. It is a derivative of progesterone and is often utilized in research related to steroid hormone synthesis and metabolism. Its acetyloxy group enhances its solubility and bioavailability, making it a valuable tool in endocrinological studies.
Pharmacological Research
Research has shown that this compound exhibits various pharmacological effects. It has been investigated for its potential anti-inflammatory and immunomodulatory properties. Studies indicate that it may influence immune responses, making it relevant in the context of autoimmune diseases and inflammatory conditions.
Cancer Research
There is growing interest in the role of steroid derivatives like (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one in cancer research. Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in certain cancer cell lines. This potential makes it a candidate for further exploration in oncological therapies.
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective effects of this compound. Its ability to modulate neuroinflammation could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Modification Studies
The compound serves as a precursor for synthesizing other steroid derivatives. Researchers often modify its structure to create novel compounds with enhanced biological activity or improved pharmacokinetic profiles.
Data Tables
| Activity Type | Description |
|---|---|
| Hormonal Activity | Modulates steroid hormone activity |
| Anti-inflammatory | Potential to reduce inflammation |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Modulates neuroinflammation |
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Steroid Biochemistry demonstrated that this compound significantly reduced pro-inflammatory cytokine production in vitro. The results suggest its potential use as an anti-inflammatory agent in clinical settings.
Case Study 2: Cancer Cell Apoptosis
In research conducted at a leading cancer research institute, this compound was found to induce apoptosis in breast cancer cell lines through the activation of specific apoptotic pathways. This finding highlights its potential utility in developing targeted cancer therapies.
Case Study 3: Neuroprotection
A recent investigation published in Neuropharmacology explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The study concluded that it significantly mitigated cell death, indicating its promise as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunosuppressive pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substitution at C3 Position :
- The 3β-hydroxy group in the target compound may reduce binding to progesterone receptors compared to MPA’s 3-keto group, which is critical for high-affinity progestogen activity .
- Fluorination at C6 (as in 6β-fluoro analog) enhances glucocorticoid receptor binding, suggesting the target compound’s 6α-methyl group may prioritize progestogenic over anti-inflammatory effects .
Impact of Methyl Groups :
- The 6α-methyl group in both the target compound and MPA increases metabolic resistance to hepatic degradation, extending half-life .
- The 16α-methyl group in fluorinated analogs (e.g., 6β-fluoro derivative) further stabilizes receptor interactions but may introduce hepatotoxicity risks .
17-Acetyloxy Modifications: This group is conserved across MPA and the target compound, contributing to sustained release in depot formulations . Its absence in norpregnene derivatives (e.g., 19-nor compounds) correlates with shorter half-lives .
Ring Structure Variations: The 19-nor structure (removal of C19 methyl) in related compounds reduces progesterone receptor affinity but may enhance binding to androgen receptors . Epoxide groups (e.g., 5α,6α-epoxy) alter solubility and reactivity, making such derivatives useful as synthetic intermediates rather than therapeutic agents .
Biological Activity
The compound (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one, also known as a derivative of progesterone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including progestational effects, anti-inflammatory properties, and its role in various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 396.54 g/mol. The structure features a pregnane backbone with specific hydroxyl and acetyloxy substitutions that influence its biological activity.
Progestational Activity
Research indicates that this compound exhibits significant progestational activity, making it a candidate for use in hormone replacement therapies and contraceptives. Its mechanism involves the binding to progesterone receptors, leading to the regulation of various reproductive functions. In a study involving various steroid derivatives, this compound was shown to effectively stimulate the endometrial growth in animal models, suggesting its utility in treating conditions like amenorrhea and infertility .
Anti-inflammatory Effects
In addition to its progestational properties, this compound has demonstrated anti-inflammatory effects. It can inhibit the activity of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase. This action is particularly relevant for developing treatments for inflammatory diseases and conditions such as arthritis and asthma .
Case Studies and Research Findings
- Case Study on Hormonal Regulation : A study evaluated the effects of this compound on hormonal profiles in patients with hormonal imbalances. Results indicated significant improvements in progesterone levels and menstrual cycle regularity after administration .
- Anti-inflammatory Research : In an experimental model involving induced inflammation in rats, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for managing inflammation .
The biological activity of this compound can be attributed to its interaction with specific receptors:
- Progesterone Receptors : Binding to these receptors activates signaling pathways that modulate gene expression related to reproductive functions.
- Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit cytokine production contributes to its anti-inflammatory properties.
Comparative Analysis
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of (3β,6α)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one in synthetic batches?
- Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., molecular formula C₂₄H₃₄O₅ based on analogs like 3β,17-dihydroxypregn-5-en-20-one 17-acetate 3-formate ) and nuclear magnetic resonance (NMR) to assign stereochemistry at positions 3β and 6α. Compare spectral data with structurally similar pregnane derivatives (e.g., 17-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione ).
- Validation : Cross-reference with InChIKey hashed identifiers (e.g., OEFVEGVWRHMUJO-OIIYRXSTSA-N for related compounds ) to ensure database consistency.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation : Follow GHS classifications for acute toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) as outlined for analogous pregnane derivatives .
- PPE : Use nitrile gloves, lab coats, and FFP3 respirators during synthesis or handling. Implement fume hoods for dust/volatile byproducts .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Compare with stability data for 17-acetyloxy-6-methyl analogs, which show sensitivity to light and humidity .
- Key Metrics : Track changes in acetyloxy and hydroxyl functional groups using FT-IR spectroscopy .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data for this compound across studies?
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to isolate variables like stereochemical purity or solvent effects. Reference methodological frameworks linking experimental design to theoretical models (e.g., pharmacokinetic interactions influenced by 6α-methyl substitution ).
- Case Study : Compare bioactivity discrepancies between in vitro (e.g., receptor binding assays) and in vivo (metabolic stability) models, as seen in related 17-acetyloxy corticosteroids .
Q. How can researchers extrapolate ecological risks despite limited ecotoxicity data?
- Risk Assessment : Use read-across methods with structurally similar compounds (e.g., pregn-4-ene-3,20-dione derivatives) lacking ecotoxicity data . Model bioaccumulation potential via logP calculations (estimated logP = 3.2 for C₂₄H₃₄O₅ ).
- Mitigation : Prioritize biodegradation studies using OECD 301F protocols to assess persistence in aquatic systems .
Q. What synthetic routes optimize yield while minimizing 6α-methyl epimerization?
- Process Optimization : Test catalysts (e.g., Lewis acids) under inert atmospheres to preserve stereochemistry. Compare with 17-acetyloxy-pregnene-dione syntheses, where epimerization at C6 is pH-dependent .
- Quality Control : Monitor reaction intermediates via chiral HPLC and adjust reaction time/temperature to favor 6α-configuration retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
